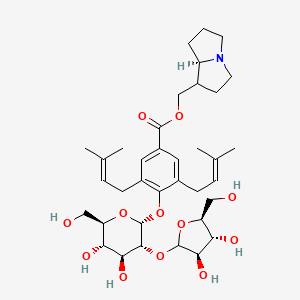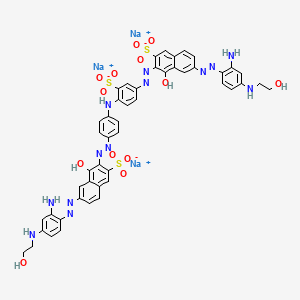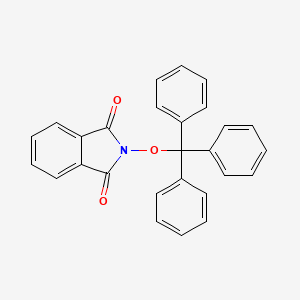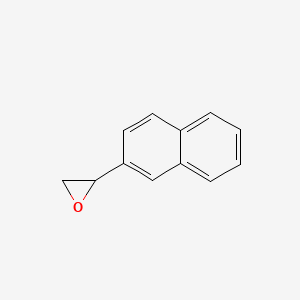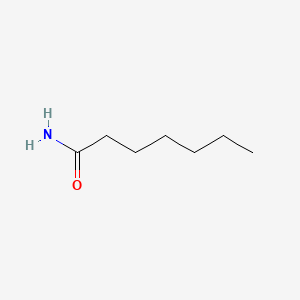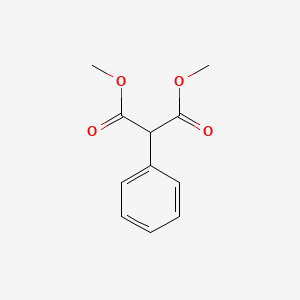
Dimethyl 2-phenylmalonate
Vue d'ensemble
Description
Dimethyl 2-phenylmalonate is a chemical compound with the CAS Number: 37434-59-6 and a molecular weight of 208.21 . It is often used in laboratory settings .
Physical And Chemical Properties Analysis
Dimethyl 2-phenylmalonate has a molecular weight of 208.21 . Its physical properties such as melting point, boiling point, and density are 51.6°C, 307.4°C (rough estimate), and 1.2252 (rough estimate) respectively .Applications De Recherche Scientifique
Synthesis and Characterization in Complexes
Dimethyl 2-phenylmalonate plays a crucial role in the synthesis and characterization of various metal complexes. It has been used in synthesizing Cu(II) complexes with mixed ligands, exhibiting unique structural properties and forming supramolecular networks through hydrogen bonding and π–π interactions (Cui et al., 2005). Additionally, it has been involved in the formation of palladium(II) complexes, influencing their cytotoxic activity and apoptosis induction in cancer cell lines, showcasing its potential in medicinal chemistry (Zhu et al., 2016).
Enzymatic Reactions and Selectivity
The compound is significant in studying enzymatic reactions and selectivity. It has been partially hydrolyzed by immobilized lipase enzymes, demonstrating the potential for producing chiral monoesters, an area of interest in asymmetric synthesis and pharmaceuticals (Cabrera et al., 2007).
Reactivity in Organic Synthesis
In organic synthesis, dimethyl 2-phenylmalonate is used to study the reactivity of carbon nucleophiles. Its reactions with various cations have been examined, contributing to the synthesis of complex organic molecules like terpenes (Donaldson & Jin, 1993).
Crystallography and Molecular Structure Analysis
This compound is also utilized in crystallography and molecular structure analysis. Studies have focused on understanding its crystal structure and intermolecular interactions, providing insights into molecular arrangements and bonding (Zeng & Ren, 2009).
Applications in Catalysis
It finds applications in catalysis as well, where it has been used in studies related to copper(I)-catalyzed transformations, demonstrating its role in facilitating complex chemical reactions (Xu et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
dimethyl 2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDCQTFHGBAVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322103 | |
| Record name | Dimethyl phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-phenylmalonate | |
CAS RN |
37434-59-6 | |
| Record name | NSC400449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl phenylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



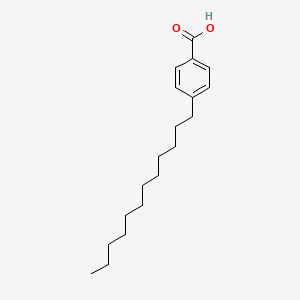
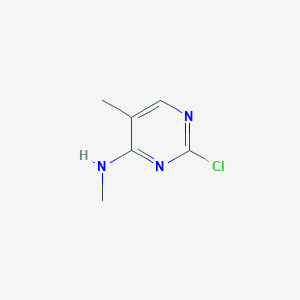
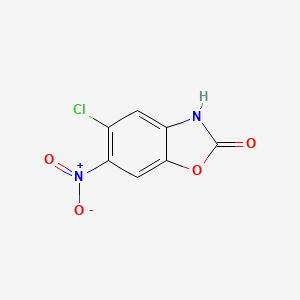
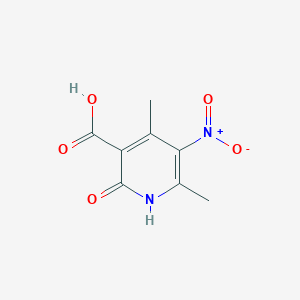
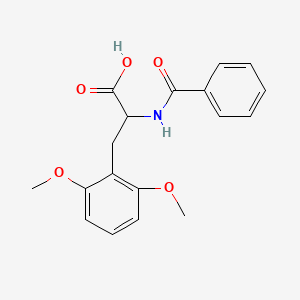
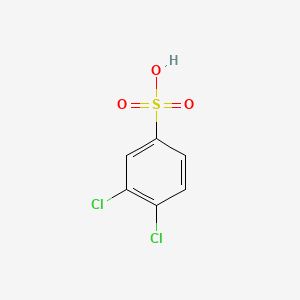
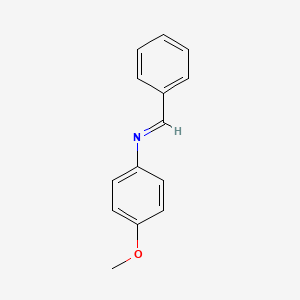
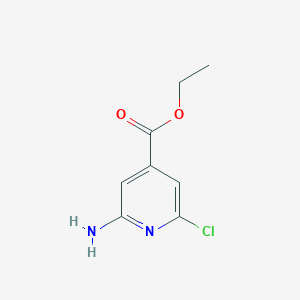
![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)
